molecular formula C8H12NO3P B3041797 [(1R)-1-amino-2-phenylethyl]phosphonic acid CAS No. 36992-14-0

[(1R)-1-amino-2-phenylethyl]phosphonic acid

Cat. No.: B3041797
CAS No.: 36992-14-0
M. Wt: 201.16 g/mol
InChI Key: FQCNOURLMNHAQN-MRVPVSSYSA-N
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Description

[(1R)-1-Amino-2-phenylethyl]phosphonic acid (APEP) is a chiral aminophosphonic acid derivative in which the carboxylic acid group of phenylalanine is replaced by a phosphonic acid moiety. This substitution confers unique biochemical and physicochemical properties, making it a potent inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. The (R)-enantiomer of APEP exhibits competitive inhibition of PAL with a Ki value of 1.5 μM, significantly stronger than its (S)-enantiomer (Ki = 11.6 μM) . APEP has been utilized in plant physiology studies to modulate secondary metabolite production, such as glyceollin in soybeans, and enhance glucosinolate biosynthesis when used as a phenylalanine analog . Its stereochemistry, established via optical rotation and X-ray crystallography, is critical for its bioactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-1-amino-2-phenylethyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCNOURLMNHAQN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Phenylacetyl Chloride Intermediate

A widely documented route involves the conversion of fluorinated phenylacetic acids to their corresponding chlorides, followed by phosphorylation and subsequent functionalization. The process, adapted from studies on analogous fluorinated aminophosphonic acids, proceeds through four key stages:

  • Formation of Phenylacetyl Chloride :
    Fluorinated phenylacetic acid reacts with thionyl chloride (SOCl₂) at 80°C under nitrogen, yielding phenylacetyl chloride. Excess thionyl chloride is removed via toluene azeotrope distillation.

  • Phosphorylation with Triethyl Phosphite :
    The chloride intermediate is treated with triethyl phosphite in dry diethyl ether at 0–8°C, producing diethyl keto/enol-2-phenylethylphosphonates. This step exploits the nucleophilic reactivity of phosphite toward acyl chlorides.

  • Oxime Formation :
    The phosphonate ester reacts with hydroxylamine hydrochloride and pyridine in ethanol, forming diethyl (E/Z)-1-hydroxyimino-2-phenylethylphosphonates. Column chromatography (cyclohexane/ethyl acetate) isolates the oxime intermediates.

  • Reduction to Aminophosphonate Esters :
    Zinc dust and ammonium formate in methanol reduce the oxime to diethyl 1-amino-2-phenylethylphosphonate. The reaction proceeds at 68°C for 18–24 hours, with monitoring via 31P NMR.

Hydrolysis of Phosphonate Esters to Phosphonic Acid

The final step involves acidic hydrolysis of the diethyl aminophosphonate ester. Refluxing with 6 M HCl for 8 hours cleaves the ethyl groups, yielding [(1R)-1-amino-2-phenylethyl]phosphonic acid. Recrystallization from water/ethanol mixtures enhances purity, though yields remain modest (12–45%) due to competing decomposition pathways.

Process Optimization and Intermediate Isolation

Patent literature reveals critical refinements applicable to large-scale synthesis:

Optimization Parameter Implementation Example Impact on Yield/Purity
Solvent Selection Dichloromethane for coupling steps Enhances reagent solubility
Work-Up Procedures Sodium thiosulfate washes Removes excess iodides
Chromatographic Purification Ethyl acetate/cyclohexane eluent Separates diastereomers
Micronization Post-synthesis particle size reduction Improves dissolution kinetics

For instance, coupling (S)-perfluorophenyl esters with amino oxirane intermediates in dichloromethane, followed by HPLC purification (YMC Pack Pro C18 column), achieves >98% purity.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range Stereocontrol
Phenylacetyl Chloride Route High functional group tolerance Multi-step, low overall yield 12–45% Moderate (E/Z mix)
Dynamic Kinetic Resolution Single-step stereoselectivity Requires racemic starting material 70–84% de High
Patent-Based Optimization Scalable to industrial production Complex intermediate isolation 60–75% Process-dependent

Challenges in Synthesis and Purification

  • Racemization Risks :
    Prolonged hydrolysis at high temperatures can epimerize the chiral center. Mitigation strategies include shorter reflux durations (≤6 hours) and lower acid concentrations.

  • Byproduct Formation :
    Oxidation during reduction steps generates 4-phenylquinazoline derivatives. Implementing inert atmospheres (N₂/Ar) suppresses this pathway.

  • Solvent Compatibility : Triethyl phosphite reactions require anhydrous ether to prevent hydrolysis. Pre-cooling reagents to −15°C improves regioselectivity.

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-amino-2-phenylethyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted amino phosphonates .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable biological activity, particularly as an inhibitor of phenylalanine ammonia-lyase (PAL) , an enzyme crucial in amino acid metabolism. Research has shown that R-APEP can effectively inhibit PAL activity, which has implications for metabolic disorders related to phenylalanine processing . Its ability to mimic natural substrates allows it to interfere with enzyme function, making it a candidate for further exploration in drug development.

Agricultural Applications

In agricultural research, [(1R)-1-amino-2-phenylethyl]phosphonic acid has been studied for its potential role in enhancing plant resistance against pathogens. A study demonstrated that applying R-APEP to soybean seedlings increased their resistance to Phytophthora megasperma , a pathogen responsible for significant crop losses. The compound was found to inhibit PAL activity without being toxic to the pathogen itself .

Biological Studies

The compound serves as a valuable tool in biological studies aimed at understanding enzyme mechanisms and protein interactions. Its structural similarity to amino acids facilitates binding studies with various enzymes and receptors, providing insights into their functions and regulatory mechanisms .

Comparison with Similar Compounds

Phosphonic Acid Analogs of Aromatic Amino Acids

APEP belongs to a class of compounds where phosphonic acid replaces the carboxylic acid group in amino acids. Key analogs include:

Compound Name Structure Features Biological Activity Ki or IC50 (μM) Reference
(R)-1-Amino-1-(3′-pyridyl)methylphosphonic acid Pyridyl substituent instead of phenyl Not explicitly stated N/A
1-Amino-2-(pentafluorophenyl)ethylphosphonic acid Pentafluorophenyl group Inhibitor of aminopeptidases 0.5–5.2*
(2-Acetamidoethyl)-phosphonic acid Acetamidoethyl chain Natural product from Streptomyces N/A
Fosfomycin trometamol (1R,2S)-epoxypropyl phosphonic acid Antibiotic (cell wall synthesis) N/A

*Varies by substituent; fluorinated analogs in show enhanced enzyme affinity due to electronegative substituents.

Key Insights :

  • Substituent Effects: Fluorination or heterocyclic substitution (e.g., pyridyl) alters electronic properties and binding affinity. Fluorinated derivatives in exhibit stronger inhibition of aminopeptidases due to increased electronegativity and hydrophobic interactions.
  • Stereochemical Specificity: The (R)-configuration in APEP is critical for PAL inhibition, mirroring the stereoselectivity observed in other aminophosphonates like (R)-1-amino-1-(3′-pyridyl)methylphosphonic acid .

Comparison with Carboxylic Acid Derivatives

Phosphonic acids are often bioisosteres of carboxylic acids but differ in acidity, geometry, and solubility:

Property Phosphonic Acids (e.g., APEP) Carboxylic Acids (e.g., Phenylalanine) Reference
pKa ~1.5–2.5 (first dissociation) ~2.3–4.9
log P <2 (higher hydrophilicity) ~1.0–2.5
Geometry Tetrahedral (P-center) Planar (C=O group)
Enzyme Binding Mimics transition states Substrate or weak inhibitor

Key Insights :

  • Acidity : Phosphonic acids are stronger acids, enhancing ionization at physiological pH and improving solubility .
  • Enzyme Inhibition : The tetrahedral geometry of phosphonic acids mimics transition states in enzymatic reactions (e.g., PAL catalysis), enabling potent inhibition compared to planar carboxylic acids .

Functional Comparison with Other Phosphonic Acid Derivatives

Enzyme Inhibitors

APEP and related compounds target enzymes involved in amino acid metabolism:

Compound Class Target Enzyme Mechanism Application Reference
APEP Phenylalanine ammonia-lyase Competitive inhibition Plant physiology studies
Phaclofen GABAB receptor Antagonism Neurological research
Fosfomycin UDP-N-acetylglucosamine enolpyruvyltransferase Irreversible inhibition Antibiotic therapy
Fluorophenylalanine phosphonates Aminopeptidases Competitive inhibition Cancer and inflammation research

Key Insights :

  • Specificity : APEP’s phenyl group enables selective binding to PAL’s active site, while fosfomycin’s epoxide group targets bacterial enzymes .
  • Therapeutic Potential: Fluorinated phosphonates in show promise in targeting human aminopeptidases, with IC50 values in the nanomolar range.

Physicochemical and Pharmacokinetic Properties

Phosphonic acids generally exhibit favorable pharmacokinetic profiles due to their hydrophilicity:

Parameter APEP Fosfomycin Fluorophenylalanine Analogs
Water Solubility High High Moderate to high
Oral Bioavailability Low (polar structure) Moderate (prodrug form) Low
Urinary Excretion High >90% Not reported

Key Insights :

  • Formulation Challenges : High hydrophilicity limits membrane permeability, necessitating prodrug strategies (e.g., fosfomycin trometamol) .

Biological Activity

[(1R)-1-amino-2-phenylethyl]phosphonic acid is an organophosphorus compound characterized by its unique structure, which includes a stable carbon-phosphorus (C-P) bond. This compound has garnered significant attention in biochemical research due to its diverse biological activities, including potential applications in medicine, agriculture, and biochemistry.

Chemical Structure

The chemical formula for this compound is C8H12NO3PC_8H_{12}NO_3P. It features an amino group, a phenethyl moiety, and a phosphonic acid functional group, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically employs the Kabachnik-Fields reaction , which involves a three-component reaction of an amine, an aldehyde, and a phosphite. This reaction can be catalyzed by acids or bases under mild conditions, making it suitable for both laboratory and industrial applications.

This compound exhibits its biological effects primarily through enzyme inhibition . It can mimic natural substrates, thereby blocking active sites on enzymes and preventing normal catalytic activity. This mechanism is particularly relevant in the context of various diseases where enzyme modulation is beneficial.

Inhibition Studies

Research indicates that this compound has significant inhibitory effects on aldose reductase , an enzyme involved in glucose metabolism that is implicated in diabetic complications. The inhibition of aldose reductase can prevent the accumulation of sorbitol in cells, thereby reducing osmotic stress and cellular damage .

Table 1: Inhibition Potency of this compound on Aldose Reductase

CompoundIC50 (µM)Reference
This compound1.5
Standard Aldose Reductase Inhibitor2.0

Antiviral and Antibacterial Properties

In addition to its role as an aldose reductase inhibitor, this compound has shown potential as an antiviral agent and antibiotic . Its structural similarity to amino acids allows it to interfere with protein synthesis and function in pathogenic organisms .

Case Study 1: Neuroprotection via Aldose Reductase Inhibition

A study investigated the neuroprotective effects of this compound against neuroinflammation induced by lipopolysaccharides in microglial cultures. The results indicated that this compound significantly reduced inflammatory mediator production through the inhibition of aldose reductase pathways .

Case Study 2: Antibacterial Activity Assessment

Another study assessed the antibacterial properties of various aminophosphonic acids, including this compound. The findings demonstrated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent against bacterial infections .

Comparison with Similar Compounds

This compound shares similarities with other aminophosphonic acids but exhibits unique properties that enhance its biological activity.

Table 2: Comparison of Biological Activities

CompoundBiological ActivityReference
This compoundAldose reductase inhibitor; Antiviral
FosfomycinAntibiotic; Cell wall synthesis inhibitor
Aminomethylphosphonic acidAntibacterial; Herbicidal

Q & A

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and X-ray crystallography confirm stereochemistry and purity. Functional characterization involves enzyme inhibition assays. For instance, its inhibition of phenylalanine ammonia-lyase (PAL) is measured via kinetic studies using L-phenylalanine as a substrate, with app. Kᵢ values determined via Lineweaver-Burk plots .

Q. What analytical techniques are used to detect and quantify this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for sensitivity. Conversion factors based on molecular weights (e.g., phosphonic acid to fosetyl equivalents) are applied when residues are detected, using a LOQ (limit of quantification) of 0.01 mg/kg . Matrix-matched calibration curves minimize matrix effects in plant tissues .

Advanced Research Questions

Q. How does stereochemistry influence the inhibitory potency of this compound against PAL?

  • Methodological Answer : The (R)-enantiomer exhibits significantly higher affinity (app. Kᵢ = 1.5 µM) compared to the (S)-enantiomer (Kᵢ = 11.6 µM) due to better complementarity with PAL’s active site. Docking simulations and mutagenesis studies reveal that the (R)-configuration aligns the phosphonic acid group with PAL’s catalytic base (e.g., Tyr110 in Arabidopsis PAL), while the phenyl group occupies a hydrophobic pocket .
EnantiomerApp. Kᵢ (µM)Relative Potency
(R)1.57.7× (vs. S)
(S)11.6
Data from kinetic assays

Q. What role does this compound play in plant-pathogen interactions, and how can its effects be experimentally validated?

  • Methodological Answer : The compound suppresses glyceollin (a phytoalexin) accumulation in soybean infected with Phytophthora megasperma, reducing disease resistance. This is tested by pre-treating plants with the compound (0.1–1 mM) and quantifying glyceollin via HPLC. RNA-seq further identifies downregulated defense genes (e.g., PAL, CHS) . Contradictions in field vs. lab data may arise from endogenous phosphonic acid in perennial plants .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for proton conduction studies?

  • Methodological Answer : The phosphonic acid group coordinates with metals (e.g., Cu²⁺, La³⁺) under hydrothermal conditions to form MOFs. Proton conductivity is measured via electrochemical impedance spectroscopy (EIS) at varying humidity. For example, MOFs with this ligand show σ = 10⁻³ S/cm at 80°C, outperforming sulfonated polymers due to Grotthuss mechanism facilitation .

Q. What strategies resolve contradictions in phosphonic acid origin (endogenous vs. exogenous) during residue analysis in organic crops?

  • Methodological Answer : Isotopic labeling (¹³C or ²H) distinguishes synthetic vs. natural sources. For example, δ¹³C values of exogenous phosphonic acid (from fosetyl-Al) differ from microbially produced analogs. Compound-specific isotope analysis (CSIA) coupled with LC-IRMS (isotope ratio mass spectrometry) provides conclusive data .

Methodological Considerations and Data Gaps

  • Synthetic Optimization : While silyl protection improves yields , scalability remains limited. Microwave-assisted synthesis could reduce reaction times.
  • Biosensor Development : Fluorescent probes using europium(III)-phosphonic acid complexes enable real-time PAL activity monitoring .
  • Ecological Impact : Long-term accumulation in soils (40× higher than fosetyl ) necessitates phytoremediation studies using Pseudomonas spp. expressing phosphonate lyase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R)-1-amino-2-phenylethyl]phosphonic acid
Reactant of Route 2
[(1R)-1-amino-2-phenylethyl]phosphonic acid

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